molecular formula C6H11BrO2 B15248485 Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)-

Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)-

Katalognummer: B15248485
Molekulargewicht: 195.05 g/mol
InChI-Schlüssel: VTORDCJYLAYUQF-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl®-3-bromo-2-methylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group, a bromine atom, and a methyl group attached to a propanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Ethyl®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxy-2-methylpropanoate or 3-amino-2-methylpropanoate can be formed.

    Reduction: 3-bromo-2-methylpropanol.

    Hydrolysis: 3-bromo-2-methylpropanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl®-3-bromo-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Wirkmechanismus

The mechanism of action of Ethyl®-3-bromo-2-methylpropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ethyl®-3-bromo-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-2-methylbutanoate: Similar structure but with an additional carbon in the backbone.

    Methyl 3-bromo-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Bromo-2-methylpropanoic acid: The corresponding carboxylic acid without the ester group.

Uniqueness: Ethyl®-3-bromo-2-methylpropanoate is unique due to its specific combination of an ethyl ester group and a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.

Eigenschaften

Molekularformel

C6H11BrO2

Molekulargewicht

195.05 g/mol

IUPAC-Name

ethyl (2R)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI-Schlüssel

VTORDCJYLAYUQF-YFKPBYRVSA-N

Isomerische SMILES

CCOC(=O)[C@@H](C)CBr

Kanonische SMILES

CCOC(=O)C(C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.